![molecular formula C14H9ClN2O B2882437 (4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone CAS No. 261948-83-8](/img/structure/B2882437.png)
(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
“(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone” is a chemical compound with the linear formula C14H9ClN2O . It has a molecular weight of 256.694 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone” can be analyzed using techniques like 1H NMR and 13C NMR . For instance, the 1H NMR spectrum (in DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving “(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone” can be monitored by techniques like thin layer chromatography (TLC) using silica gel GF254 . The reactions can be reasonably fast, very clean, high yielding, simple workup and environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone” can be analyzed using various techniques. For instance, its melting point can be determined . The compound appears as a white solid .Scientific Research Applications
Chemical Research
This compound is used in chemical research, particularly in the synthesis of new compounds . It serves as a building block in the creation of various complex molecules due to its unique structure .
Pharmaceutical Research
Imidazo[1,2-a]pyridine derivatives, which include this compound, have shown potential in pharmaceutical research . They have been found to exhibit a wide range of biological activities .
GABA A Receptor Agonists
Imidazopyridines, including this compound, are known to be GABA A receptor agonists . This means they can enhance the effect of the neurotransmitter GABA, which could have implications for the treatment of conditions like anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce stomach acid production and are used to treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
Aromatase Inhibitors
Imidazopyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition can be useful in the treatment of estrogen-sensitive breast cancer .
Anti-Inflammatory Drugs
Some imidazopyridines have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs are commonly used to reduce inflammation and relieve pain .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, have been widely used in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that imidazo[1,2-a]pyridines can induce apoptosis in certain conditions .
properties
IUPAC Name |
(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14(18)12-9-16-13-3-1-2-8-17(12)13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKJWOAKPRERHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine |
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